
2-hydroxyacetate;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyacetate;nickel(2+), also known as nickel hydroxyacetate, is a coordination compound with the molecular formula C4H6NiO6. It is a nickel salt of hydroxyacetic acid and is characterized by its green powder appearance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel hydroxyacetate can be synthesized through the hydrolysis of nickel salts in the presence of hydroxyacetic acid. One common method involves dissolving nickel hydroxide in concentrated ammonia to form a complex, which is then allowed to react with hydroxyacetic acid under controlled conditions . Another method involves the reaction of nickel chloride with hydroxyacetic acid in an aqueous medium, followed by precipitation and purification .
Industrial Production Methods
Industrial production of nickel hydroxyacetate typically involves large-scale hydrolysis reactions using nickel salts and hydroxyacetic acid. The process is optimized to ensure high yield and purity, often involving steps such as filtration, drying, and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide (NiO) under specific conditions.
Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: It can undergo substitution reactions where the hydroxyacetate ligand is replaced by other ligands such as halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halide salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Nickel oxide (NiO).
Reduction: Metallic nickel (Ni).
Substitution: Nickel halides (e.g., NiCl2, NiBr2).
Applications De Recherche Scientifique
Nickel hydroxyacetate has several scientific research applications:
Material Science: It is used in the synthesis of nickel nanoparticles and other nanomaterials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of nickel-based batteries and other electrochemical devices.
Mécanisme D'action
The mechanism of action of nickel hydroxyacetate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the compound can participate in electron transfer processes, making it an effective catalyst in many reactions. The hydroxyacetate ligand can also influence the reactivity and stability of the compound by providing a suitable coordination environment .
Comparaison Avec Des Composés Similaires
Nickel hydroxyacetate can be compared with other nickel-based compounds such as:
Nickel Hydroxide (Ni(OH)2): Similar in structure but lacks the hydroxyacetate ligand, making it less versatile in certain catalytic applications.
Nickel Acetate (Ni(C2H3O2)2): Contains acetate ligands instead of hydroxyacetate, which can affect its solubility and reactivity.
Nickel Halides (NiX2): These compounds have halide ligands and are often used in different types of chemical reactions compared to nickel hydroxyacetate.
Nickel hydroxyacetate is unique due to its specific ligand environment, which provides distinct chemical properties and reactivity compared to other nickel compounds .
Propriétés
Formule moléculaire |
C2H3NiO3+ |
|---|---|
Poids moléculaire |
133.74 g/mol |
Nom IUPAC |
2-hydroxyacetate;nickel(2+) |
InChI |
InChI=1S/C2H4O3.Ni/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+2/p-1 |
Clé InChI |
ULUOIDUEOSSMLF-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)[O-])O.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


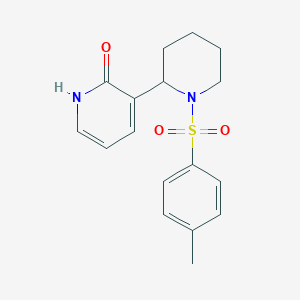

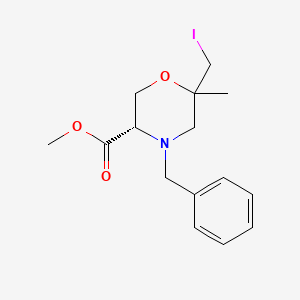
![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
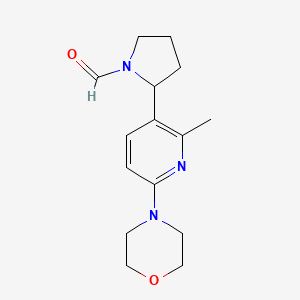
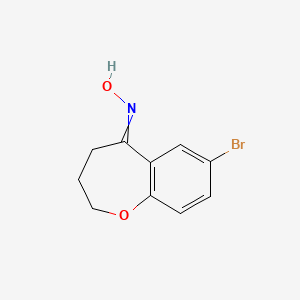
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)
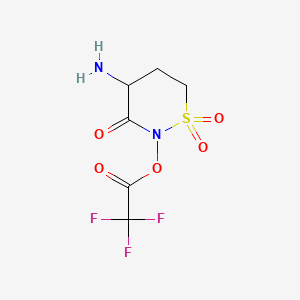

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)
